molecular formula C31H35N3O3 B11422043 4-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one

4-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one

Cat. No.: B11422043
M. Wt: 497.6 g/mol
InChI Key: DVBNLJGMWOZULW-UHFFFAOYSA-N
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Description

4-{1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a combination of benzodiazole and pyrrolidinone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the benzodiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 4-tert-butylphenoxyethyl group: This step often involves nucleophilic substitution reactions.

    Formation of the pyrrolidinone ring: This can be done through cyclization reactions involving amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It may serve as a probe or ligand in biological assays to study protein interactions or cellular processes.

Mechanism of Action

The mechanism of action of 4-{1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Acetylamino-1-(tert-butyldimethylsilyloxy)ethyl)phenol
  • N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide
  • 2,4-Di-tert-butylphenol

Uniqueness

4-{1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE is unique due to its combination of benzodiazole and pyrrolidinone structures, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C31H35N3O3

Molecular Weight

497.6 g/mol

IUPAC Name

4-[1-[2-(4-tert-butylphenoxy)ethyl]benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C31H35N3O3/c1-5-36-28-13-9-8-12-27(28)34-21-22(20-29(34)35)30-32-25-10-6-7-11-26(25)33(30)18-19-37-24-16-14-23(15-17-24)31(2,3)4/h6-17,22H,5,18-21H2,1-4H3

InChI Key

DVBNLJGMWOZULW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)C(C)(C)C

Origin of Product

United States

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